molecular formula C8H11NO4 B042281 Ethyl 5-ethoxyoxazole-2-carboxylate CAS No. 68208-09-3

Ethyl 5-ethoxyoxazole-2-carboxylate

Cat. No. B042281
CAS RN: 68208-09-3
M. Wt: 185.18 g/mol
InChI Key: WZWPVIAZPSGFHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 5-ethoxyoxazole-2-carboxylate involves various methods, including the reaction of organolead triacetates with derivatives to give compounds that can convert to α-aryl and α-vinyl N-acetylglycine ethyl esters in water (Morgan & Pinhey, 1994). Additionally, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the synthesis process of oxazole derivatives, characterized by IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis (Murtuja et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino­oxazole-5-carboxyl­ate, reveals planar sheets internally connected by intermolecular hydrogen bonding, demonstrating the importance of dipole-dipole interactions in the structural stability of oxazole derivatives (Kennedy et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving ethyl 5-ethoxyoxazole-2-carboxylate derivatives are diverse. For instance, "click chemistry" methods have facilitated the synthesis of triazole derivatives, showcasing the compound's versatility in forming various chemical structures with potential applications in material science and organic synthesis (Chen, Liu, & Chen, 2010).

Physical Properties Analysis

The synthesis and characterization of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed its crystalline structure, providing insights into its physical properties, such as solubility and crystallinity, which are crucial for its application in various chemical processes (Murtuja et al., 2023).

Chemical Properties Analysis

The chemical properties of ethyl 5-ethoxyoxazole-2-carboxylate derivatives, such as reactivity and stability, have been studied through their reactions and the resulting products. For example, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate via "click chemistry" illustrates the compound's reactivity and potential for further functionalization (Chen, Liu, & Chen, 2010).

Scientific Research Applications

Crystal Structure and Molecular Interactions

Ethyl 5-ethoxyoxazole-2-carboxylate is studied for its crystal structure and molecular interactions. Kennedy et al. (2001) examined the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, revealing it consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole–dipole interactions between antiparallel carbonyl groups (Kennedy et al., 2001).

Synthesis and Pharmaceutical Intermediates

The compound's derivatives are significant in pharmaceutical synthesis. Tan Bin (2004) demonstrated that ethyl 5-thiazolecarboxylate and ethyl 3-pyridinecarboxylate can be reduced to produce 5-hydroxymethylthiazole and 3-hydroxymethylpyridine, respectively, which are valuable pharmaceutical intermediates (Tan Bin, 2004).

Chemical Synthesis and Modification

Chemical synthesis and modification of ethyl 5-ethoxyoxazole-2-carboxylate derivatives are extensively researched. Khomenko et al. (2016) outlined a method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic synthesis (Khomenko et al., 2016). Zhao et al. (2001) developed a facile method for synthesizing 2-aminothiazole-5-carboxylates, involving a novel intermediate, α-bromo-α-formylacetate hemiacetal (Zhao et al., 2001). Desai et al. (2019) performed synthetic modifications on ethyl 2-amino-4-methylthiazole-5-carboxylate, studying its antimicrobial activities against various bacteria and fungi (Desai et al., 2019). Sandford et al. (2004) described cycloaddition reactions between 5-ethoxyoxazole derivatives and various trifluoromethyl alkenes to yield trifluoromethyl-substituted pyridine systems (Sandford et al., 2004).

Molecular and Organic Chemistry Applications

In molecular and organic chemistry, ethyl 5-ethoxyoxazole-2-carboxylate plays a pivotal role. Huang et al. (2009) synthesized 5-ethoxyoxazoles or 2-acylamino propanoates through aza-Wittig reaction, and produced iminophosphoranes from reactions of 5-alkoxyoxazole with triphenyphosphine (Huang et al., 2009). Devendar et al. (2013) demonstrated that ethyl 4-ethoxyazulene-1-carboxylate is a highly efficient substrate for electrophilic substitution reactions, leading to the production of densely functionalized heterocyclic molecules (Devendar et al., 2013).

Safety And Hazards

The safety data sheet for Ethyl 5-ethoxyoxazole-2-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPVIAZPSGFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318282
Record name Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethoxyoxazole-2-carboxylate

CAS RN

68208-09-3
Record name 68208-09-3
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Record name Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
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